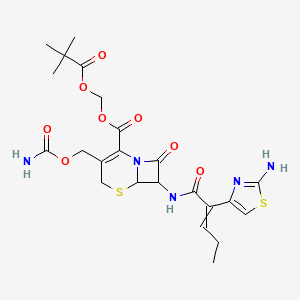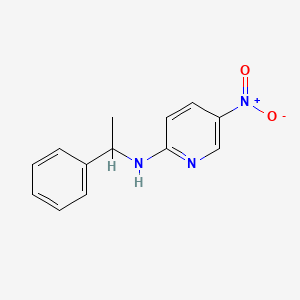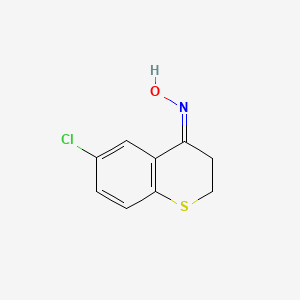
Cananga oil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cananga oil, derived from the flowers of the Cananga tree (Cananga odorata), is a highly valued essential oil known for its sweet, floral aroma. The Cananga tree is native to Southeast Asia, including countries like the Philippines, Malaysia, and Indonesia . The oil is widely used in the fragrance industry, aromatherapy, and traditional medicine due to its calming and therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cananga oil is primarily extracted through steam distillation of the fresh flowers of the Cananga tree . The flowers are subjected to hydrodistillation using a Clevenger-type apparatus for about 6 hours, resulting in a pleasant-smelling oil with a yield of approximately 1.1% .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to handle larger quantities of flowers. The quality of the oil is differentiated based on its chemical constituents, which can vary depending on the extraction methods, conditions of the flowers, and their origins .
Análisis De Reacciones Químicas
Types of Reactions: Cananga oil undergoes various chemical reactions, including oxidation, reduction, and substitution. The oil contains several chemical compounds such as linalool, beta-caryophyllene, and germacrene D, which contribute to its aroma and therapeutic properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the primary constituents of this compound, such as linalool oxide, reduced beta-caryophyllene, and substituted germacrene derivatives .
Aplicaciones Científicas De Investigación
Cananga oil has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
- Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research .
Medicine:
- Investigated for its potential antiarthritic, antinociceptive, and anti-inflammatory effects in experimental models .
- Used in aromatherapy to alleviate stress, anxiety, and depression .
Industry:
Mecanismo De Acción
The mechanism of action of Cananga oil involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: this compound reduces the infiltration of leukocytes and the formation of joint edema in models of arthritis.
Antinociceptive Effects: The oil reduces mechanical hyperalgesia and nociceptive responses in experimental models.
Antioxidant Activity: The oil exhibits significant antioxidant activity, which helps in reducing oxidative stress.
Comparación Con Compuestos Similares
Lavender Oil: Known for its calming and relaxing properties, similar to Cananga oil.
Rose Oil: Another floral essential oil used in perfumery and aromatherapy.
Jasmine Oil: Valued for its sweet, exotic fragrance and therapeutic benefits.
Propiedades
Fórmula molecular |
C76H110O7 |
|---|---|
Peso molecular |
1135.7 g/mol |
Nombre IUPAC |
4-butan-2-yl-2,5-dimethylphenol;4-butan-2-yl-2,6-dimethylphenol;4-butan-2-yl-2-methylphenol;2-butan-2-ylphenol;3-butan-2-ylphenol;4-butan-2-ylphenol |
InChI |
InChI=1S/2C12H18O.2C11H16O.3C10H14O/c1-5-8(2)11-6-10(4)12(13)7-9(11)3;1-5-8(2)11-6-9(3)12(13)10(4)7-11;2*1-4-8(2)10-5-6-11(12)9(3)7-10;1-3-8(2)9-4-6-10(11)7-5-9;1-3-8(2)9-5-4-6-10(11)7-9;1-3-8(2)9-6-4-5-7-10(9)11/h2*6-8,13H,5H2,1-4H3;2*5-8,12H,4H2,1-3H3;3*4-8,11H,3H2,1-2H3 |
Clave InChI |
SGWBYTCMEXVSFE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC(=CC=C1)O.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC=CC=C1O.CCC(C)C1=CC(=C(C(=C1)C)O)C.CCC(C)C1=C(C=C(C(=C1)C)O)C |
Números CAS relacionados |
1802013-83-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)



![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)


![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
![3-[[2-[(2-Acetyl-3-hydroxybut-2-enylidene)amino]cyclohexyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B13385059.png)



